molecular formula C12H17NO B1273975 2-Amino-4-cyclohexylphenol CAS No. 3279-13-8

2-Amino-4-cyclohexylphenol

Cat. No. B1273975
CAS RN: 3279-13-8
M. Wt: 191.27 g/mol
InChI Key: LGIWCQVLZIYRAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several papers describe synthetic methods that could potentially be applied to the synthesis of 2-Amino-4-cyclohexylphenol. For instance, the synthesis of 2-amino-4H-chromenes from 2-alkyl-substituted phenols is detailed, which involves a C-H oxidation and a Michael addition/cyclization cascade . Another paper reports the copper-catalyzed asymmetric formal [4 + 2] cycloaddition of o-aminophenol derivatives, which could be relevant for introducing cyclohexyl groups . Additionally, the formation of 3-aminophenols from cyclohexane-1,3-diones is discussed, which might offer insights into the incorporation of the cyclohexyl moiety into the phenol ring .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-cyclohexylphenol would consist of a phenolic ring with an amino group at the 2-position and a cyclohexyl group at the 4-position. The papers do not directly analyze this exact structure but do explore related structures. For example, the synthesis of 2,3-unsaturated 4-amino sugars from cyclohexyl derivatives is described, which could provide information on the behavior of cyclohexyl groups in similar molecular frameworks . The photochemical behavior of 2-amino-1,3-cyclohexadienes is also studied, which might offer insights into the reactivity of the cyclohexyl-related structures .

Chemical Reactions Analysis

The papers provide a wealth of information on the chemical reactions of compounds that are structurally related to 2-Amino-4-cyclohexylphenol. For instance, the double functionalization of 2-amino-2′-hydroxy-1,1′-biaryls is discussed, which could be relevant for understanding the reactivity of the amino and phenol groups in the target compound . The controllable synthesis of benzomorpholines from 2-aminophenols is another example of a reaction that could be pertinent to the chemical behavior of 2-Amino-4-cyclohexylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Amino-4-cyclohexylphenol are discussed in several papers. For example, the synthesis and properties of organosoluble polyimides based on a diamine with a cyclohexane cardo group are reported, which could provide information on the solubility and thermal stability of compounds with cyclohexyl groups . The synthesis of trans-4-(N-acetylamido)cyclohexanol is also described, which includes an investigation of the effects of various factors on the hydrogenation process, potentially offering insights into the reactivity and selectivity of cyclohexyl-containing compounds .

Scientific Research Applications

Orthogonal Catalyst Systems for Aminophenols

  • O- and N-Arylation of Aminophenols : A study by Maiti and Buchwald (2009) developed complementary Cu- and Pd-based catalyst systems for selective O- and N-arylation of unprotected aminophenols using aryl halides. These methods are significant for producing therapeutic agents and drug candidates (Maiti & Buchwald, 2009).

Electrochemical Determination of Aminophenols

  • Highly Sensitive Detection : Yi, Zhu, Wu, and Wang (2016) developed a modified electrode for the sensitive and simultaneous electrochemical determination of 2- and 4-aminophenol. This has implications for detecting these compounds in various environments (Yi, Zhu, Wu, & Wang, 2016).

Nitric Oxide Donors and Biological Evaluation

  • Thiol-Mediated Nitric Oxide Release : Medana et al. (1994) discussed the use of 4-Phenyl-3-furoxancarbonitrile, which releases nitric oxide under the action of thiol cofactors. This compound has shown potential in vasodilatory activity and inhibiting platelet aggregation (Medana et al., 1994).

Antitumor Applications

  • Antitumor Ruthenium(III) Complexes : Dömötör et al. (2017) studied Ru(III) complexes with bis(aminophenolate) ligands, showing significant activity against ovarian and breast adenocarcinoma cells. Their interaction with DNA was assessed, revealing insights into their antitumor mode of action (Dömötör et al., 2017).

Fluorescence Derivatization for Chromatography

  • Fluorescent Derivatives of Aromatic Aldehydes : Nohta et al. (1994) explored 2-Amino-4,5-ethylenedioxyphenol as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, enhancing detection capabilities (Nohta et al., 1994).

Antibacterial Activity

  • Antibacterial Properties of Derivatives : Barbe and Haslewood (1945) discovered the antibacterial activity of 2- and 4-aminophenol derivatives against several bacterial species, offering potential for therapeutic applications (Barbe & Haslewood, 1945).

Synthesis and Antimicrobial Activity

  • Novel Benzoxazaphosphorine Oxides : Babu, Reddy, Reddy, Reddy, and Devi (2002) synthesized novel benzoxazaphosphorine oxides with antimicrobial activity, contributing to the development of new pharmaceuticals (Babu et al., 2002).

Future Directions

While specific future directions for “2-Amino-4-cyclohexylphenol” are not mentioned in the available literature, research in the field of organic compounds continues to be a vibrant area of study. New compounds are constantly being synthesized and tested for various applications .

properties

IUPAC Name

2-amino-4-cyclohexylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIWCQVLZIYRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394944
Record name 2-amino-4-cyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyclohexylphenol

CAS RN

3279-13-8
Record name 2-amino-4-cyclohexylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-4-CYCLOHEXYLPHENOL
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